![molecular formula C9H10N2O B167282 1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine CAS No. 136727-12-3](/img/structure/B167282.png)
1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine
Descripción general
Descripción
Benzoxazole and its derivatives represent a very important class of heterocyclic compounds, which have a diverse therapeutic area . They have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . Benzoxazoles are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities .
Synthesis Analysis
The synthesis of benzoxazole derivatives involves various methods . The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass and screened for their in vitro antimicrobial activity .Molecular Structure Analysis
The molecular structure of benzoxazole derivatives can be confirmed by techniques such as IR, 1H/13C-NMR, and mass spectroscopy .Chemical Reactions Analysis
The chemical reactions involving benzoxazole derivatives are diverse and depend on the specific derivative and reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives can vary widely depending on the specific derivative. These properties can be determined using various analytical techniques .Aplicaciones Científicas De Investigación
Antimicrobial Activity
- Application : Benzoxazole derivatives have been synthesized and evaluated for their antimicrobial potential against various bacteria and fungi .
- Method : The derivatives were synthesized and then tested against various bacteria and fungi. The specific organisms and methods used for testing may vary .
- Results : The results showed that most of the synthesized derivatives have good antibacterial activity, while their antifungal activity revealed that compounds displayed slight antifungal activity .
Anticancer Activity
- Application : Benzoxazole derivatives have shown potential as anticancer agents .
- Method : Various benzoxazole compounds are synthesized and their anticancer activity is tested against various human cancer cell lines .
- Results : The effect of various heterocycles attached to the benzoxazole and their effect on the anticancer activity are thoroughly studied and recorded in the review .
Neuroprotective Effects
- Application : Certain benzoxazole-based derivatives have shown neuroprotective effects on β-amyloid (Aβ)-induced PC12 cells, suggesting potential for the treatment of Alzheimer’s disease (AD) .
- Method : A series of novel synthetic substituted benzo[d]oxazole-based derivatives were synthesized and their neuroprotective effects were evaluated .
- Results : The synthesized derivatives exerted neuroprotective effects on β-amyloid (Aβ)-induced PC12 cells .
Anti-Inflammatory Activity
- Application : Benzoxazole derivatives have shown potential as anti-inflammatory agents .
- Method : Various benzoxazole compounds are synthesized and their anti-inflammatory activity is tested .
- Results : The specific results may vary depending on the specific benzoxazole derivative and the inflammation model used .
Antitubercular Agents
- Application : Certain benzoxazole derivatives have been used as antitubercular agents .
- Method : The derivatives are synthesized and then tested for their antitubercular activity .
- Results : The specific results may vary depending on the specific benzoxazole derivative and the strain of Mycobacterium tuberculosis used .
Antioxidant Activity
- Application : Benzoxazole derivatives have shown potential as antioxidants .
- Method : The antioxidant activity of benzoxazole derivatives is typically evaluated using various in vitro assays .
- Results : The specific results may vary depending on the specific benzoxazole derivative and the antioxidant assay used .
Antidiabetic Activity
- Application : Benzoxazole derivatives have shown potential as antidiabetic agents .
- Method : Various benzoxazole compounds are synthesized and their antidiabetic activity is tested .
- Results : The specific results may vary depending on the specific benzoxazole derivative and the diabetes model used .
Antiobesity Agents
- Application : Certain benzoxazole derivatives have been used as antiobesity agents .
- Method : The derivatives are synthesized and then tested for their antiobesity activity .
- Results : The specific results may vary depending on the specific benzoxazole derivative and the obesity model used .
Elastase Inhibitors
- Application : Benzoxazole derivatives have shown potential as elastase inhibitors .
- Method : The elastase inhibitory activity of benzoxazole derivatives is typically evaluated using various in vitro assays .
- Results : The specific results may vary depending on the specific benzoxazole derivative and the elastase assay used .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-10-6-9-11-7-4-2-3-5-8(7)12-9/h2-5,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGYJXAQDDQWIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70576707 | |
| Record name | 1-(1,3-Benzoxazol-2-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70576707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine | |
CAS RN |
136727-12-3 | |
| Record name | N-Methyl-2-benzoxazolemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136727-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,3-Benzoxazol-2-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70576707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1,3-benzoxazol-2-ylmethyl)(methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

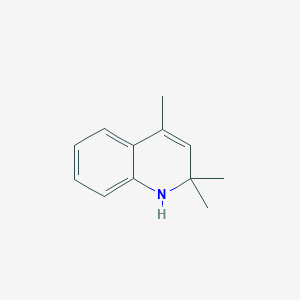
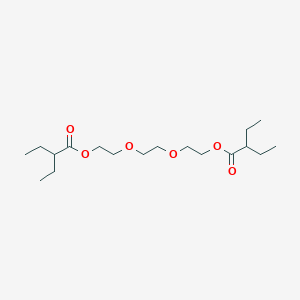
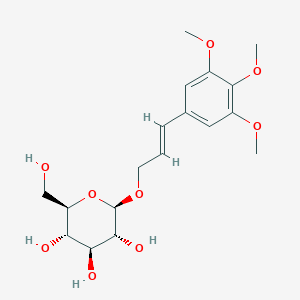
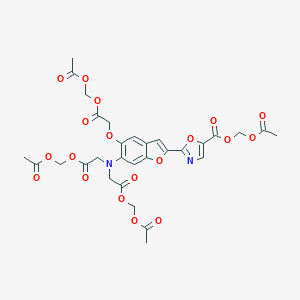
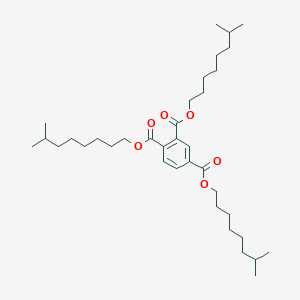

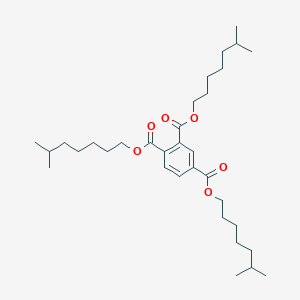

![Cyclopenta[b]pyrrole, octahydro-2-(methoxymethyl)-, [2S-(2-alpha-,3a-ba-,6a-ba-)]- (9CI)](/img/structure/B167218.png)
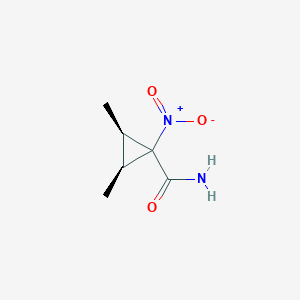
![(Z)-7-[(1S,2S,3S,5R)-3-[(4-(125I)Iodanylphenyl)sulfonylamino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B167224.png)
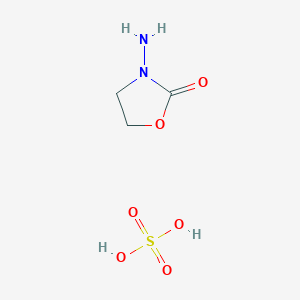
![bis(4-fluorophenyl)-[(2S)-pyrrolidin-2-yl]methanol](/img/structure/B167231.png)
